2,3-Dimethylbutanoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

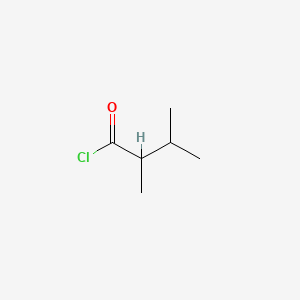

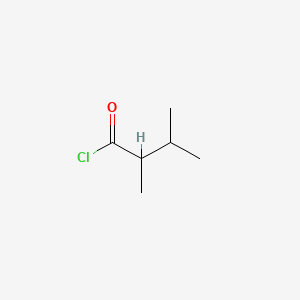

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-4(2)5(3)6(7)8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJXBWNOORYUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502121 | |

| Record name | 2,3-Dimethylbutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51760-90-8 | |

| Record name | 2,3-Dimethylbutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbutanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethylbutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,3-dimethylbutanoyl chloride (CAS No. 51760-90-8), a sterically hindered acyl chloride of interest in organic synthesis and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, with a focus on the insights relevant to drug discovery and development.

Chemical Identity and Properties

This compound is a derivative of 2,3-dimethylbutanoic acid. The presence of two methyl groups on the carbon atoms alpha and beta to the carbonyl group introduces significant steric bulk, which influences its reactivity and the properties of molecules into which it is incorporated.

| Property | Value | Source(s) |

| CAS Number | 51760-90-8 | [1] |

| Molecular Formula | C₆H₁₁ClO | [1] |

| Molecular Weight | 134.60 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Butanoyl chloride, 2,3-dimethyl- | [1] |

| Boiling Point | ~177 °C (estimated) | [2] |

| Density | ~0.98 g/cm³ (estimated) | [] |

Synthesis of this compound

The primary route to this compound is the chlorination of its parent carboxylic acid, 2,3-dimethylbutanoic acid.

A common and versatile method for the synthesis of α-substituted carboxylic acids like 2,3-dimethylbutanoic acid is the malonic ester synthesis. This method allows for the sequential alkylation of diethyl malonate.

Experimental Protocol: Malonic Ester Synthesis of 2,3-Dimethylbutanoic Acid

-

Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.

-

First Alkylation: The enolate is reacted with a methyl halide (e.g., methyl iodide) to introduce the first methyl group at the α-position.

-

Second Alkylation: The mono-alkylated product is subjected to a second deprotonation and subsequent alkylation with an isopropyl halide (e.g., 2-bromopropane).

-

Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is hydrolyzed to the corresponding dicarboxylic acid using a strong base (e.g., NaOH), followed by acidification and heating to induce decarboxylation, yielding 2,3-dimethylbutanoic acid.

The conversion of the carboxylic acid to the acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. These reagents are effective for producing acyl chlorides with volatile byproducts that are easily removed.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: 2,3-Dimethylbutanoic acid is dissolved in an inert, dry solvent (e.g., toluene or dichloromethane) in a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to vent HCl and SO₂ byproducts to a trap.

-

Addition of Chlorinating Agent: Thionyl chloride (approximately 1.2 equivalents) is added dropwise to the solution at room temperature.

-

Reaction: The mixture is heated to reflux and maintained for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution and by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).

-

Workup: After cooling to room temperature, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can often be used without further purification or can be purified by distillation.

Reactivity and Mechanistic Insights

Acyl chlorides are highly reactive electrophiles due to the electron-withdrawing nature of both the oxygen and chlorine atoms, which polarizes the carbonyl carbon. They readily undergo nucleophilic acyl substitution reactions.

The reactivity of this compound is significantly modulated by the steric hindrance imposed by the methyl groups at the C2 and C3 positions. This steric bulk can:

-

Decrease the rate of reaction: The bulky alkyl groups can sterically hinder the approach of a nucleophile to the electrophilic carbonyl carbon, slowing down the rate of nucleophilic attack compared to less substituted acyl chlorides like acetyl chloride or propionyl chloride.

-

Influence selectivity: In reactions with substrates containing multiple nucleophilic sites, the steric hindrance of this compound may lead to higher selectivity for the less sterically hindered site.

-

Prevent certain reactions: In some cases, particularly with bulky nucleophiles or under milder conditions, the steric hindrance may be sufficient to prevent the reaction from occurring at a practical rate.

These characteristics can be advantageous in complex molecule synthesis where selectivity is crucial.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton spectrum is expected to be complex due to the presence of multiple methyl groups and two chiral centers (in the racemic mixture), leading to diastereotopic protons. One would anticipate overlapping multiplets in the upfield region (approx. 0.8-1.2 ppm) for the methyl protons and multiplets in the 2.0-3.0 ppm range for the methine protons.

-

¹³C NMR: The carbonyl carbon should appear significantly downfield (in the range of 170-180 ppm). The aliphatic carbons would be found in the upfield region of the spectrum.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1800 cm⁻¹. C-H stretching and bending vibrations would be observed in their typical regions.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the acyl group.

Applications in Drug Discovery and Development

While specific examples of marketed drugs containing the 2,3-dimethylbutanoyl moiety are not prevalent, the use of sterically hindered building blocks is a common strategy in medicinal chemistry. The introduction of the 2,3-dimethylbutanoyl group can be used to:

-

Modulate Lipophilicity: The branched alkyl structure increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Enhance Metabolic Stability: The steric hindrance around the acyl group can protect an adjacent functional group (e.g., an amide bond) from enzymatic cleavage, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

-

Probe Structure-Activity Relationships (SAR): The defined stereochemistry of the 2,3-dimethylbutanoyl group can be used to explore the steric requirements of a biological target's binding pocket.

This acyl chloride is a known intermediate in the synthesis of certain classes of compounds with potential biological activity, such as alkylthioalkylmalonic esters, which have been investigated for their antimicrobial properties.[2][]

Safety and Handling

This compound is a flammable and corrosive liquid.[1] It reacts exothermically with water and other protic nucleophiles. Therefore, it should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. It should be stored in a cool, dry place away from moisture.

Conclusion

This compound is a valuable, sterically hindered building block for organic synthesis. While its direct application in marketed pharmaceuticals is not widely documented, its utility in modulating the physicochemical and pharmacokinetic properties of molecules makes it a compound of interest for researchers in drug discovery and development. Its synthesis is straightforward from the corresponding carboxylic acid, and its reactivity, while tempered by steric hindrance, can be harnessed to achieve selective transformations in complex molecular architectures.

References

An In-depth Technical Guide to 2,3-Dimethylbutanoyl Chloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylbutanoyl chloride, a sterically hindered acyl chloride, is a valuable reagent in organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural features impart specific reactivity and properties to molecules into which it is incorporated. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis, in-depth analysis of its spectroscopic characteristics, and a discussion of its applications in medicinal chemistry.

Physicochemical Properties and Safety Information

This compound, with a molecular formula of C₆H₁₁ClO and a molecular weight of 134.60 g/mol , is a flammable and corrosive liquid.[1] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁ClO | [1] |

| Molecular Weight | 134.60 g/mol | [1] |

| CAS Number | 51760-90-8 | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 129.8 °C at 760 mmHg (Predicted) | |

| Density | 0.979 g/cm³ (Predicted) | |

| Refractive Index | 1.424 (Predicted) |

Safety Summary:

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[1]

-

Precautionary Statements: P210, P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310.[1]

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the reaction of 2,3-dimethylbutanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Representative)

Materials:

-

2,3-Dimethylbutanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (as solvent, optional)

-

Round-bottom flask with reflux condenser and gas outlet

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2,3-dimethylbutanoic acid (1.0 equivalent). If desired, an anhydrous solvent such as toluene or dichloromethane can be added.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2-1.5 equivalents) to the stirred solution at room temperature. The reaction is exothermic and will likely begin to evolve gas.

-

Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride and solvent (if used) can be removed by distillation at atmospheric pressure.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the pure product.

Causality of Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used to prevent hydrolysis of the product back to the carboxylic acid.

-

Excess Thionyl Chloride: A slight excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid.

-

Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Gas Trap: The reaction produces acidic gases (HCl and SO₂) which are corrosive and toxic. A gas trap containing a basic solution (e.g., NaOH) is essential to neutralize these byproducts.

-

Fractional Distillation: This is a crucial step to separate the desired acyl chloride from any unreacted starting material and higher-boiling impurities.

Spectroscopic Characterization (Predicted)

Due to the limited availability of experimental spectra in public databases, the following are predicted spectra and their interpretations based on the structure of this compound.

¹H NMR Spectroscopy

Caption: Predicted ¹H NMR signals for this compound.

-

δ ~1.0 ppm (doublet, 6H): These two signals arise from the two diastereotopic methyl groups on the C3 carbon. They are split by the adjacent methine proton.

-

δ ~1.2 ppm (doublet, 3H): This signal corresponds to the methyl group on the C2 carbon, split by the adjacent methine proton.

-

δ ~2.0-2.2 ppm (multiplet, 1H): This multiplet is attributed to the methine proton at the C3 position, coupled to the two adjacent methyl groups and the other methine proton.

-

δ ~2.8-3.0 ppm (multiplet, 1H): This downfield multiplet corresponds to the methine proton at the C2 position, which is deshielded by the adjacent electron-withdrawing carbonyl group. It is coupled to the adjacent methyl group and the other methine proton.

¹³C NMR Spectroscopy

Caption: Predicted ¹³C NMR signals for this compound.

-

δ ~175 ppm: The carbonyl carbon of the acyl chloride, which is significantly deshielded.

-

δ ~55-60 ppm: The carbon atom at the C2 position, attached to the carbonyl group.

-

δ ~35-40 ppm: The carbon atom at the C3 position.

-

δ ~15-25 ppm: This region will contain multiple signals for the four non-equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band characteristic of the C=O stretch in an acyl chloride.

-

~1800 cm⁻¹ (strong, sharp): This is the characteristic carbonyl (C=O) stretching frequency for an aliphatic acyl chloride. The high frequency is due to the inductive effect of the chlorine atom.

-

2870-2960 cm⁻¹ (strong, sharp): C-H stretching vibrations of the methyl and methine groups.

-

~1465 cm⁻¹ and ~1380 cm⁻¹: C-H bending vibrations of the alkyl groups.

-

~700-800 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show fragmentation patterns typical for acyl chlorides.

-

Molecular Ion (M⁺): A peak at m/z 134 (for ³⁵Cl) and 136 (for ³⁷Cl) in a roughly 3:1 ratio, corresponding to the molecular weight of the compound. The molecular ion peak may be of low intensity due to facile fragmentation.

-

[M-Cl]⁺: A significant peak at m/z 99, resulting from the loss of a chlorine radical to form a stable acylium ion.

-

[M-COCl]⁺: A peak at m/z 71, corresponding to the loss of the entire carbonyl chloride radical, forming a C₅H₁₁⁺ carbocation.

-

Further Fragmentation: Other smaller fragments resulting from the cleavage of the alkyl chain.

Applications in Drug Development and Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic molecules, including those with potential biological activity.[2]

Synthesis of Antimicrobial Agents

One of the documented applications of this compound is in the synthesis of alkylthioalkylmalonic esters, which have shown antimicrobial properties.[2] The sterically hindered acyl chloride allows for controlled acylation reactions, which is a crucial step in building the complex molecular architecture of these potential drug candidates.

Caption: Role of this compound in antimicrobial synthesis.

The incorporation of the bulky 2,3-dimethylbutanoyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compound. The steric hindrance can:

-

Enhance Stability: Protect adjacent functional groups from metabolic degradation.

-

Modulate Lipophilicity: Increase the molecule's ability to cross biological membranes.

-

Influence Binding Affinity: The specific shape and size of the group can lead to improved binding to the target enzyme or receptor.

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. The use of versatile building blocks like this compound is essential in the quest for novel and effective treatments.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. A thorough understanding of its properties, safe handling, and synthetic methodologies is crucial for its effective utilization in the laboratory. The predicted spectroscopic data provided in this guide serves as a valuable reference for the characterization of this compound and its derivatives. As the demand for novel therapeutics continues to grow, the application of sterically hindered acyl chlorides like this compound in the design and synthesis of new drug candidates is expected to expand.

References

2,3-Dimethylbutanoyl chloride chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,3-Dimethylbutanoyl Chloride

This guide provides an in-depth exploration of this compound (CAS No: 51760-90-8), a key intermediate in synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple data recitation to offer field-proven insights into the causality behind its chemical behavior, synthesis, and handling. We will dissect the molecule's unique structural features to understand its reactivity and provide robust, self-validating protocols for its use.

Core Molecular & Physical Characteristics

This compound is a branched aliphatic acyl chloride. Its structure, featuring methyl groups at both the alpha and beta positions, imparts significant steric bulk around the reactive carbonyl center. This fundamental feature is the primary determinant of its reactivity profile, distinguishing it from linear or less-branched analogues.

Identifiers and Formula

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 51760-90-8 | [1] |

| Molecular Formula | C₆H₁₁ClO | [1] |

| Molecular Weight | 134.60 g/mol | [1] |

| Canonical SMILES | CC(C)C(C)C(=O)Cl | [1] |

| Synonyms | Butanoyl chloride, 2,3-dimethyl- | [1] |

Physical Properties

The physical properties are consistent with a molecule of its size and polarity. Lacking hydrogen bond donors, its boiling point is significantly lower than its corresponding carboxylic acid.

| Property | Value (Estimated) | Source |

| Boiling Point | ~177 °C | [2] |

| Density | ~0.98 g/cm³ | [2] |

| Refractive Index | ~1.425 | [2] |

Expert Insight: The provided boiling point is an estimate. For purification via vacuum distillation, a significantly lower boiling point is expected. Precise boiling point is pressure-dependent, a critical parameter to establish during process development.

Spectroscopic Characterization: A Validating Fingerprint

Characterization via spectroscopy is essential for confirming the identity and purity of this compound, particularly after synthesis.

Infrared (IR) Spectroscopy

The most telling feature in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration, which appears at a characteristically high frequency due to the electron-withdrawing effect of the chlorine atom.[3]

-

Predicted C=O Stretch: A very strong, sharp absorption is predicted in the 1790-1815 cm⁻¹ region.[4] This high-frequency peak is a definitive indicator of the acyl chloride functional group, clearly distinguishing it from the broader carbonyl peak of the starting carboxylic acid (~1700-1725 cm⁻¹).

-

C-Cl Stretch: A moderate absorption between 650-850 cm⁻¹ is expected but is often less diagnostic due to other vibrations in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and proton environments within the molecule.

-

¹H NMR: The proton alpha to the carbonyl is the most deshielded aliphatic proton.

-

Predicted Chemical Shifts (CDCl₃):

-

~2.5-2.8 ppm (m, 1H): The proton on C2 (-CH -C=O).

-

~1.8-2.1 ppm (m, 1H): The proton on C3 (-CH (CH₃)₂).

-

~1.1-1.3 ppm (d, 3H): The methyl group on C2.

-

~0.9-1.1 ppm (dd, 6H): The two diastereotopic methyl groups on C3.

-

-

-

¹³C NMR: The carbonyl carbon is highly deshielded and is a key identifier.

-

Predicted Chemical Shifts (CDCl₃):

-

~170-175 ppm: The carbonyl carbon (C1).

-

~50-55 ppm: The alpha-carbon (C2).

-

~30-35 ppm: The beta-carbon (C3).

-

~15-20 ppm: The four methyl carbons (C4, C5, C6).

-

-

Chemical Reactivity and Mechanistic Rationale

The chemistry of this compound is dominated by the electrophilicity of the carbonyl carbon. It undergoes nucleophilic addition-elimination reactions with a wide range of nucleophiles.[5][6]

The Nucleophilic Addition-Elimination Mechanism

The reaction proceeds via a two-step mechanism: (1) nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, and (2) elimination of the chloride leaving group to regenerate the carbonyl double bond.

References

An In-depth Technical Guide to the Reactivity and Synthetic Applications of 2,3-Dimethylbutanoyl Chloride

This guide provides a comprehensive analysis of 2,3-dimethylbutanoyl chloride, a sterically hindered acyl chloride. We will explore its core reactivity, the influence of its unique structural features on common organic transformations, and provide field-proven protocols for its application in research and development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in complex synthetic pathways.

Introduction: Understanding the Structural Nuances of this compound

This compound, with the IUPAC name this compound, is a valuable reagent in organic synthesis, primarily utilized for introducing the bulky 2,3-dimethylbutanoyl moiety into molecules.[1] Its reactivity is fundamentally governed by the electrophilic nature of the carbonyl carbon, a characteristic feature of all acyl chlorides. However, the presence of two methyl groups on the adjacent carbons (C2 and C3) introduces significant steric hindrance around the reactive center. This steric bulk is the defining feature of its chemistry, modulating its reactivity and often leading to different outcomes compared to less hindered analogues like acetyl chloride or benzoyl chloride.

Understanding this steric influence is paramount for any scientist employing this reagent. While the acyl chloride functional group is inherently highly reactive, the bulky alkyl framework can impede the approach of nucleophiles, thereby slowing reaction rates and, in some cases, altering selectivity.[2][3][4] This guide will dissect these effects across its most common and synthetically useful reactions.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 51760-90-8 | [1][] |

| Molecular Formula | C₆H₁₁ClO | [1][] |

| Molecular Weight | 134.60 g/mol | [1] |

| Appearance | Flammable liquid | [1] |

Table 2: GHS Hazard and Safety Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable liquids (Category 3) | 🔥 | Danger | H226: Flammable liquid and vapor.[1][6] |

| Skin corrosion/irritation (Category 1B) | corrosive | Danger | H314: Causes severe skin burns and eye damage.[1][6] |

Expert Insight: The corrosive nature of this compound is due to its rapid hydrolysis upon contact with moisture, releasing hydrochloric acid (HCl). All manipulations must be conducted under anhydrous conditions in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection, is mandatory.[7]

Core Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound is nucleophilic acyl substitution . This mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the elimination of the chloride ion, which is an excellent leaving group.

Caption: General workflow for nucleophilic acyl substitution.

The steric hindrance from the flanking methyl groups does not prevent this reaction but significantly influences its rate. The choice of nucleophile, solvent, and temperature becomes critical in achieving efficient conversion.

Key Synthetic Transformations

Friedel-Crafts Acylation: Synthesizing Aryl Ketones

The Friedel-Crafts acylation is a cornerstone of C-C bond formation, attaching an acyl group to an aromatic ring.[8][9] This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum trichloride (AlCl₃), which activates the acyl chloride.[10][11]

Mechanism Insight: The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating the formation of a bulky acylium ion electrophile. This electrophile is then attacked by the electron-rich aromatic ring. Due to the stability of the resulting aryl ketone product, it can form a complex with the Lewis acid, necessitating the use of stoichiometric or greater amounts of the catalyst.[10]

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 1-phenyl-2,3-dimethylbutan-1-one

-

Setup: Under a nitrogen atmosphere, equip a flame-dried, three-necked flask with a dropping funnel, a condenser, and a magnetic stirrer.

-

Initial Charge: Charge the flask with anhydrous aluminum trichloride (1.1 eq) and a dry, non-polar solvent such as dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

-

Arene Addition: Add the aromatic substrate (e.g., benzene, 1.0 eq) to the cooled suspension.

-

Acyl Chloride Addition: Dissolve this compound (1.0 eq) in dry DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic extracts, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude ketone via column chromatography or distillation.

Causality: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions. The stoichiometric requirement for AlCl₃ is a classic feature of Friedel-Crafts acylations, as the product ketone is a Lewis base that complexes with the catalyst.[10] The acidic workup is necessary to break this complex and protonate any intermediates.

Esterification: Reaction with Alcohols

Acyl chlorides react readily with alcohols to form esters, a process that is often faster and more efficient than Fischer esterification.[12] The reaction proceeds via a nucleophilic addition-elimination mechanism.

Expert Insight: The rate of this reaction is highly sensitive to steric hindrance on both the acyl chloride and the alcohol.[13][14] With this compound, primary alcohols will react significantly faster than secondary alcohols. Tertiary alcohols are generally poor nucleophiles and react extremely slowly, if at all, under standard conditions; for these substrates, conversion of the alcohol to an alkoxide may be necessary.[13][15]

Caption: Esterification via nucleophilic acyl substitution.

Experimental Protocol: Synthesis of Ethyl 2,3-dimethylbutanoate

-

Setup: In a fume hood, add ethanol (1.2 eq) and a non-nucleophilic base like pyridine (1.5 eq) to a flask with dry DCM. Cool to 0°C.

-

Addition: Add this compound (1.0 eq) dropwise to the cold solution. A precipitate of pyridinium hydrochloride will form.

-

Reaction: Stir the reaction at room temperature for 1-2 hours until completion (monitored by TLC).

-

Workup: Dilute the mixture with DCM. Wash sequentially with water, 1M HCl (to remove excess pyridine), saturated NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude ester.

-

Purification: Purify by distillation if necessary.

Causality: The inclusion of a base like pyridine is critical. It serves to neutralize the HCl byproduct, which would otherwise be in equilibrium with the starting materials and could potentially lead to side reactions.[12][15] Using an excess of the alcohol can also drive the reaction to completion.

Amidation: Reaction with Amines

The reaction of this compound with primary or secondary amines is typically a very rapid and exothermic process, yielding N-substituted amides.[16][17]

Mechanism Insight: The mechanism is analogous to esterification, with the nitrogen atom of the amine acting as the nucleophile.[18] Due to the high nucleophilicity of amines, this reaction is generally faster than esterification. A key experimental consideration is that two equivalents of the amine are required: one to act as the nucleophile and the second to act as a base to neutralize the HCl byproduct, forming an ammonium salt.[16][19]

Experimental Protocol: Synthesis of N-ethyl-2,3-dimethylbutanamide

-

Setup: Dissolve ethylamine (2.2 eq) in a suitable solvent like THF or DCM in a flask cooled to 0°C.

-

Addition: Slowly add a solution of this compound (1.0 eq) in the same solvent to the cooled amine solution. A white precipitate of ethylammonium chloride will form immediately.[16]

-

Reaction: Allow the mixture to warm to room temperature and stir for 30-60 minutes.

-

Workup: Filter the mixture to remove the ammonium salt. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

-

Isolation: Dry the organic phase over a drying agent (e.g., Na₂SO₄), filter, and concentrate to afford the amide.

-

Purification: The crude product is often of high purity, but can be further purified by recrystallization or chromatography if needed.

Causality: The use of two equivalents of the amine is a self-validating system; it ensures the reaction goes to completion by removing the acidic byproduct from the equilibrium.[16] Alternatively, one equivalent of the amine can be used with one equivalent of an auxiliary, non-nucleophilic base like triethylamine.

Conclusion and Future Outlook

This compound is a powerful reagent whose reactivity is a delicate interplay between the high electrophilicity of the acyl chloride group and the significant steric hindrance imposed by its alkyl framework. This guide has demonstrated that while this steric bulk tempers its reactivity, it does not preclude its use in fundamental transformations like Friedel-Crafts acylation, esterification, and amidation. Success in employing this reagent hinges on a rational understanding of these steric effects and the careful selection of reaction partners and conditions. For the drug development professional, the 2,3-dimethylbutanoyl (or "di-isopropylacetyl") group can be a strategic tool for introducing lipophilicity or probing steric interactions within a biological target. As synthetic chemistry continues to demand precise control over molecular architecture, the nuanced reactivity of sterically defined building blocks like this compound will remain of critical importance.

References

- 1. This compound | C6H11ClO | CID 12547644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. reddit.com [reddit.com]

- 6. Butanoyl chloride, 2,3-dimethyl- | 51760-90-8 [amp.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 9.7 Reactions of Alcohols – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. m.youtube.com [m.youtube.com]

- 19. What acyl chloride and amine are required to synthesize the follo... | Study Prep in Pearson+ [pearson.com]

A Spectroscopic Guide to 2,3-Dimethylbutanoyl Chloride: Elucidating Molecular Structure

This in-depth technical guide provides a comprehensive analysis of the spectral data for 2,3-dimethylbutanoyl chloride (C₆H₁₁ClO), a key intermediate in organic synthesis.[1][] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the principles behind the spectral features, this guide aims to provide a robust framework for the characterization and quality control of this versatile chemical compound.

Introduction

This compound is a branched-chain acyl chloride valued for its role in the synthesis of more complex molecules.[1][] Accurate and unambiguous characterization of this reagent is paramount to ensure the integrity of subsequent reactions and the purity of final products. Spectroscopic methods provide a powerful, non-destructive means to confirm the molecular structure and identify potential impurities. This guide will walk through the theoretical and practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.

Molecular Structure and Symmetry

To understand the spectral data, it is crucial to first consider the molecular structure of this compound. The molecule possesses a chiral center at the carbonyl carbon, leading to a diastereotopic relationship between the two methyl groups of the isopropyl moiety. This has important implications for the NMR spectra, as we will explore.

References

The Synthetic Utility of 2,3-Dimethylbutanoyl Chloride: A Technical Guide for Researchers

Introduction: Understanding the Reagent

2,3-Dimethylbutanoyl chloride (CAS No. 51760-90-8) is a reactive acyl chloride that serves as a valuable building block in synthetic organic chemistry.[][2][3][4][5] Its structure, featuring a sterically hindered carbonyl group due to the presence of methyl groups at the α and β positions, imparts unique reactivity and selectivity in various chemical transformations.[6] This guide provides an in-depth exploration of the synthesis, key applications, and experimental considerations for utilizing this compound in research and development, particularly within the pharmaceutical and life sciences sectors.

The inherent steric bulk of the 2,3-dimethylbutanoyl moiety influences its reaction kinetics, often requiring tailored protocols to achieve high yields.[6] This characteristic can be leveraged to achieve selective acylation in complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 51760-90-8[][2][3][4][5] |

| Molecular Formula | C₆H₁₁ClO[2][3] |

| Molecular Weight | 134.60 g/mol [3] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~145-147 °C (predicted) |

| Density | ~0.98 g/cm³ (predicted) |

Synthesis of this compound

The primary route to this compound is through the chlorination of its parent carboxylic acid, 2,3-dimethylbutanoic acid. This precursor can be synthesized through various methods, including the malonic ester synthesis or via Grignard carboxylation.[7][8][9] For enantiomerically pure forms, such as (2R)-2,3-dimethylbutanoic acid, asymmetric synthesis strategies involving chiral auxiliaries are employed.[10][11]

Protocol 1: Synthesis of this compound from 2,3-Dimethylbutanoic Acid

This protocol describes the conversion of 2,3-dimethylbutanoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂), a common and effective method.[11]

Materials:

-

2,3-dimethylbutanoic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,3-dimethylbutanoic acid (1.0 eq) in dry toluene.

-

Slowly add thionyl chloride (1.2 eq) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours.

-

Monitor the reaction progress by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride around 1780-1800 cm⁻¹.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude this compound, which can often be used in subsequent steps without further purification. For higher purity, distillation under reduced pressure can be performed.

Core Applications and Methodologies

Intermediate in the Synthesis of Antimicrobial Agents

A primary and documented application of this compound is as a key intermediate in the synthesis of alkylthioalkylmalonic esters, which have demonstrated antimicrobial properties.[] The acyl chloride is used to introduce the 2,3-dimethylbutanoyl moiety, which is a critical component of the final active molecules.

The general synthetic approach involves the acylation of a malonic ester derivative, followed by further functionalization to yield the target antimicrobial compounds. The steric hindrance of the 2,3-dimethylbutanoyl group can play a role in directing subsequent reactions and influencing the final molecular conformation and biological activity.

Caption: Workflow for Antimicrobial Agent Synthesis.

Synthesis of Amides: Building Blocks for Bioactive Molecules

The formation of amide bonds is a cornerstone of medicinal chemistry, and this compound readily reacts with primary and secondary amines to form the corresponding amides. These amides can be final drug candidates or key intermediates in the synthesis of more complex molecules, such as kinase inhibitors.[][13][14][15]

Due to the steric hindrance of the acyl chloride, reactions with sterically demanding amines may require elevated temperatures or the use of a catalyst like 4-dimethylaminopyridine (DMAP) to proceed at a reasonable rate.[]

Protocol 2: Amide Synthesis with this compound

This protocol provides a general procedure for the acylation of a primary amine with this compound.

Materials:

-

This compound

-

Primary or secondary amine

-

Triethylamine (Et₃N) or another non-nucleophilic base

-

Dry dichloromethane (DCM) or tetrahydrofuran (THF)

-

Inert atmosphere

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in dry DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in dry DCM to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization as needed.

Caption: General Scheme for Amide Formation.

Synthesis of Esters

Similar to amide formation, this compound is a competent reagent for the synthesis of esters through reaction with alcohols.[16][17][18][19][20] The steric hindrance of the acyl chloride can be advantageous in reactions with primary alcohols over more hindered secondary or tertiary alcohols, potentially allowing for regioselective esterification in polyol systems. For less reactive or sterically hindered alcohols, the use of a catalyst such as DMAP is often necessary to facilitate the reaction.[6]

Protocol 3: Ester Synthesis with this compound

This protocol outlines the esterification of an alcohol using this compound.

Materials:

-

This compound

-

Alcohol

-

Pyridine or triethylamine

-

4-(Dimethylamino)pyridine (DMAP) (catalytic, if needed)

-

Dry aprotic solvent (e.g., DCM, THF)

-

Inert atmosphere

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve the alcohol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in dry DCM.

-

Cool the mixture to 0 °C.

-

Slowly add this compound (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or GC.

-

Work-up the reaction as described in the amide synthesis protocol (Protocol 2).

-

Purify the resulting ester by column chromatography or distillation.

Friedel-Crafts Acylation

This compound can be employed in Friedel-Crafts acylation reactions to introduce the 2,3-dimethylbutanoyl group onto aromatic rings, forming aryl ketones.[21][22][23][24] This reaction typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The steric bulk of the acyl chloride may influence the regioselectivity of the acylation on substituted aromatic substrates. Due to the deactivating nature of the resulting ketone product, polyacylation is generally not observed.[22]

Caption: Friedel-Crafts Acylation Reaction.

Conclusion

This compound is a versatile, albeit sterically hindered, acylating agent with demonstrated utility in the synthesis of antimicrobial compounds and broad potential in medicinal chemistry and organic synthesis. Its unique steric profile can be strategically employed to achieve specific synthetic outcomes. A thorough understanding of its reactivity and the application of optimized reaction protocols, as outlined in this guide, are essential for its successful implementation in the laboratory. The continued exploration of this reagent is likely to unveil new applications in the development of novel therapeutics and functional materials.

References

- 2. aablocks.com [aablocks.com]

- 3. This compound | CAS:51760-90-8 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. 51760-90-8|this compound|BLD Pharm [bldpharm.com]

- 5. 51760-90-8 | MFCD18969867 | this compound [aaronchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Solved 8. (10 pts) Prepare 2,3-dimethylbutanoic acid via the | Chegg.com [chegg.com]

- 8. bartleby.com [bartleby.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 13. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. US4288592A - Process for preparing amides by reaction in presence of molecular sieve - Google Patents [patents.google.com]

- 15. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 18. csub.edu [csub.edu]

- 19. mdpi.com [mdpi.com]

- 20. cyberleninka.ru [cyberleninka.ru]

- 21. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

- 22. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 24. Friedel-Crafts Acylation [organic-chemistry.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,3-Dimethylbutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Latent Hazards of 2,3-Dimethylbutanoyl Chloride

This compound (CAS No. 51760-90-8), a key acylating agent, serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][] Its utility lies in the high reactivity of the acyl chloride functional group, which readily participates in nucleophilic substitution reactions to form esters, amides, and other derivatives.[3] However, this same reactivity presents significant safety challenges that demand a comprehensive understanding and meticulous handling protocols. This guide provides an in-depth analysis of the safety and handling of this compound, grounded in established scientific principles and field-proven practices, to empower researchers to utilize this reagent with confidence and control.

Core Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties dictate its behavior under various laboratory conditions and inform the necessary safety precautions.

| Property | Value | Source |

| Molecular Formula | C6H11ClO | [4] |

| Molecular Weight | 134.60 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid with a strong, pungent odor | [3] |

| Boiling Point | 127-129 °C | |

| Density | 0.969 g/mL at 25 °C | |

| Flash Point | 29 °C / 84.2 °F | [5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4] It is imperative that all personnel handling this compound are fully aware of its primary hazards.

-

Flammable Liquid and Vapor (Category 3): The low flash point indicates that it can be easily ignited under normal laboratory temperatures.[4] Vapors are heavier than air and can travel to a source of ignition and flash back.[5]

-

Causes Severe Skin Burns and Eye Damage (Category 1B): This is a highly corrosive substance.[4] Contact with skin or eyes can cause immediate and severe burns, and in the case of eye contact, may lead to permanent damage or blindness.[5]

-

Water-Reactivity: Like all acyl chlorides, it reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[5][6] This reaction is highly exothermic and can lead to a dangerous increase in temperature and pressure.

The Chemistry of Reactivity: A Double-Edged Sword

The high reactivity of this compound is central to its synthetic utility and its hazards. The carbon atom of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. This makes it a prime target for nucleophilic attack.

References

The Organic Chemist's Guide to 2,3-Dimethylbutanoyl Chloride: Synthesis, Sourcing, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Acylating Agent

2,3-Dimethylbutanoyl chloride (CAS No. 51760-90-8) is a branched-chain acyl chloride that serves as a valuable building block in organic synthesis.[1][2][3][4][5] Its sterically hindered yet reactive nature makes it a unique reagent for introducing the 2,3-dimethylbutanoyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its synthesis, a comparative analysis of commercial suppliers, and its applications, particularly in the realms of pharmaceutical and agrochemical research. With a molecular formula of C₆H₁₁ClO and a molecular weight of 134.60 g/mol , this colorless to light yellow liquid is a key intermediate for creating complex molecular architectures.[1]

I. Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process: the synthesis of the precursor 2,3-dimethylbutanoic acid, followed by its conversion to the corresponding acyl chloride.

Part A: Synthesis of the Carboxylic Acid Precursor

The immediate precursor, 2,3-dimethylbutanoic acid, can be synthesized through several established methods. Two common and reliable routes are the Grignard reaction and the cyanohydrin synthesis.

1. Grignard Synthesis: This classic method involves the carboxylation of a Grignard reagent.

-

Reaction Scheme:

-

Formation of the Grignard reagent from 2-bromo-3-methylbutane and magnesium turnings.

-

Reaction of the Grignard reagent with carbon dioxide (dry ice) to form the magnesium salt of the carboxylic acid.

-

Acidic workup to yield 2,3-dimethylbutanoic acid.

-

-

Causality of Experimental Choices: The use of anhydrous conditions is critical to prevent the quenching of the highly reactive Grignard reagent. A large excess of dry ice is employed to maximize the yield of the carboxylic acid and minimize the formation of ketone byproducts.

2. Cyanohydrin Synthesis: This route begins with the formation of a cyanohydrin from 3-methyl-2-butanone, followed by hydrolysis.

-

Reaction Scheme:

-

Reaction of 3-methyl-2-butanone with a cyanide source (e.g., NaCN) and an acid to form the cyanohydrin.

-

Hydrolysis of the nitrile group of the cyanohydrin using a strong acid or base to produce 2,3-dimethylbutanoic acid.

-

-

Causality of Experimental Choices: The in-situ generation of hydrogen cyanide requires careful control of pH and temperature to ensure safety and efficiency. The subsequent hydrolysis of the stable nitrile group necessitates harsh conditions, such as prolonged heating with a strong acid or base.

Part B: Conversion to this compound

The most common and efficient method for converting 2,3-dimethylbutanoic acid to its acyl chloride is through the use of thionyl chloride (SOCl₂).

-

Reaction Scheme:

Caption: Conversion of 2,3-dimethylbutanoic acid to this compound.

-

Detailed Experimental Protocol:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylbutanoic acid (1.0 eq) in a dry, inert solvent such as toluene.

-

Slowly add thionyl chloride (1.2-1.5 eq) to the solution at room temperature with stirring. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gas, which should be scrubbed.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound can often be used in the next step without further purification. For higher purity, vacuum distillation is recommended.

-

-

Self-Validating System: The progress of the reaction can be easily monitored by the cessation of gas evolution and confirmed by spectroscopic methods. The purity of the final product can be readily assessed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

II. Sourcing and Supplier Comparison

Obtaining high-quality this compound is crucial for reproducible research. The following table provides a comparison of several potential suppliers. It is imperative to confirm the identity of the product via its CAS number (51760-90-8) to avoid confusion with its isomers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 51760-90-8 | 95% | Inquire |

| Aurum Pharmatech | This compound | 51760-90-8 | Inquire | Inquire |

| Ark Pharma Scientific | This compound | 51760-90-8 | Inquire | Inquire |

| AA Blocks | This compound | 51760-90-8 | Inquire | Inquire |

| ChemicalBook | Butanoyl chloride, 2,3-dimethyl- | 51760-90-8 | Varies | Varies |

| CP Lab Safety | This compound | 51760-90-8 | 95% | 1 gram |

-

Trustworthiness: When selecting a supplier, it is essential to request a Certificate of Analysis (CoA) to verify the purity and identity of the compound. Reputable suppliers will provide detailed CoAs with analytical data such as NMR, GC-MS, and HPLC results.

III. Applications in Drug Development and Agrochemical Research

This compound is a valuable intermediate in the synthesis of complex organic molecules, including those with potential biological activity. While specific examples for this exact molecule are emerging, the introduction of the sterically hindered 2,3-dimethylbutanoyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties.

It is known to be an intermediate in the synthesis of alkylthioalkylmalonic esters, which have shown antimicrobial properties.[5] The development of novel agrochemicals often involves the creation of diverse libraries of compounds for screening, and acyl chlorides like this compound are key reagents in generating such libraries.

IV. Safety and Handling

This compound is a flammable liquid and vapor and causes severe skin burns and eye damage.[1] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[1]

-

Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.[6][7][8]

V. Conclusion

This compound is a versatile and valuable reagent for the discerning organic chemist. A thorough understanding of its synthesis, proper sourcing from reputable suppliers, and safe handling are paramount to its successful application in research and development. As the demand for novel and structurally diverse molecules in the pharmaceutical and agrochemical industries continues to grow, the utility of specialized building blocks like this compound is set to expand.

References

- 1. This compound | C6H11ClO | CID 12547644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:51760-90-8 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. This compound | 51760-90-8 [sigmaaldrich.cn]

- 4. aurumpharmatech.com [aurumpharmatech.com]

- 5. Butanoyl chloride, 2,3-dimethyl- | 51760-90-8 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Utility of 2,3-Dimethylbutanoyl Chloride

This guide provides a comprehensive technical overview of 2,3-dimethylbutanoyl chloride, a reactive chemical intermediate of significant interest to researchers and professionals in drug development and organic synthesis. While a singular "discovery" event for this compound is not prominent in the scientific literature, its existence and utility are intrinsically linked to the well-established principles of converting carboxylic acids to their corresponding acyl chlorides. This document will therefore focus on the synthesis, mechanistic underpinnings, and practical applications of this compound, offering field-proven insights and detailed experimental protocols.

Introduction to this compound: A Versatile Acylating Agent

This compound, identified by its CAS number 51760-90-8, is a derivative of 2,3-dimethylbutanoic acid.[1][2] Its significance lies in the highly reactive acyl chloride functional group, which makes it a potent electrophile and a valuable reagent for introducing the 2,3-dimethylbutanoyl moiety into various molecular scaffolds. This structural feature is particularly relevant in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The bulky and branched nature of the 2,3-dimethylbutanoyl group can impart specific steric and electronic properties to a target molecule, influencing its biological activity and pharmacokinetic profile.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C6H11ClO[2][] |

| Molecular Weight | 134.60 g/mol [2] |

| IUPAC Name | This compound[2] |

| Boiling Point | 177.31°C (estimate)[1] |

| Density | 0.9795 g/cm³ (estimate)[1] |

The Genesis of this compound: Synthesis Strategies

The preparation of this compound is a two-stage process that begins with the synthesis of its precursor, 2,3-dimethylbutanoic acid.

Synthesis of the Precursor: 2,3-Dimethylbutanoic Acid

Several synthetic routes to 2,3-dimethylbutanoic acid have been established, each with its own advantages and considerations. A common and reliable method is the malonic ester synthesis.[4][5] This approach allows for the controlled alkylation of diethyl malonate to construct the desired carbon skeleton.

Experimental Protocol: Malonic Ester Synthesis of 2,3-Dimethylbutanoic Acid

-

Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to generate a stabilized enolate.

-

First Alkylation: The enolate is then reacted with a suitable alkyl halide, for example, isopropyl bromide, to introduce the first isopropyl group.

-

Second Deprotonation and Alkylation: The resulting mono-alkylated malonic ester is subjected to a second deprotonation-alkylation sequence, this time with methyl iodide, to introduce the final methyl group.

-

Hydrolysis and Decarboxylation: The dialkylated malonic ester is then hydrolyzed under acidic or basic conditions, followed by heating to induce decarboxylation, yielding the final product, 2,3-dimethylbutanoic acid.

For enantiomerically pure forms of 2,3-dimethylbutanoic acid, such as (2R)-2,3-dimethylbutanoic acid, more advanced stereoselective methods are employed. These include the use of chiral auxiliaries, like Evans' oxazolidinones or pseudoephedrine amides, which guide the stereochemical outcome of the alkylation steps.[6] Enzymatic kinetic resolution is another powerful technique for obtaining single enantiomers.[6]

Caption: Workflow for the malonic ester synthesis of 2,3-dimethylbutanoic acid.

Conversion to this compound: The Critical Acylation Step

The transformation of 2,3-dimethylbutanoic acid into its highly reactive acyl chloride derivative is a cornerstone of its utility. This is typically achieved by treating the carboxylic acid with a chlorinating agent.[7][8][9] The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[10][11][12]

Causality Behind Reagent Choice:

The hydroxyl group of a carboxylic acid is a poor leaving group. Reagents like thionyl chloride and oxalyl chloride function by converting this hydroxyl group into a much better leaving group.[8][9][13] This activation is crucial for the subsequent nucleophilic attack by a chloride ion.

Mechanism with Thionyl Chloride:

The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution pathway.[7][8][9][10]

-

Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: A chlorosulfite intermediate is formed.[8][9][13]

-

Nucleophilic Acyl Substitution: A chloride ion, either from the thionyl chloride or another equivalent, attacks the carbonyl carbon.

-

Product Formation: The intermediate collapses, eliminating sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous byproducts, driving the reaction to completion.[10]

Caption: Simplified mechanism of converting a carboxylic acid to an acyl chloride using thionyl chloride.

Experimental Protocol: Synthesis of this compound with Thionyl Chloride

-

Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), 2,3-dimethylbutanoic acid is dissolved in an anhydrous solvent such as toluene.

-

Reagent Addition: Thionyl chloride (typically 1.2 equivalents) is added slowly to the solution at room temperature with stirring.

-

Reaction: The reaction mixture is heated to reflux and maintained for approximately 2 hours.

-

Monitoring: The progress of the reaction can be monitored by infrared (IR) spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature, and the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be purified by distillation.[14]

Mechanism with Oxalyl Chloride:

Oxalyl chloride is another excellent reagent for this transformation, often used with a catalytic amount of N,N-dimethylformamide (DMF).[12][15] The reaction with oxalyl chloride is also a nucleophilic acyl substitution, but it proceeds through a different reactive intermediate.[16][17] The gaseous byproducts are carbon dioxide (CO₂) and carbon monoxide (CO), which also helps to drive the reaction to completion.[16][11]

Applications in Organic Synthesis

The primary utility of this compound is as a precursor in reactions where the 2,3-dimethylbutanoyl group is to be introduced.

-

Friedel-Crafts Acylation: this compound can be used in Friedel-Crafts acylation reactions to introduce the acyl group onto an aromatic ring.[11][18][19] This is a powerful method for forming carbon-carbon bonds and synthesizing aryl ketones. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[18][20]

Caption: General scheme of a Friedel-Crafts acylation reaction.

-

Synthesis of Esters and Amides: As a highly reactive acylating agent, this compound readily reacts with alcohols and amines to form the corresponding esters and amides, respectively. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

-

Intermediate in Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including those with potential biological activity. For instance, it is used in the synthesis of certain antimicrobial agents.[1][]

Safety and Handling

Acyl chlorides, including this compound, are hazardous compounds that must be handled with appropriate safety precautions.[21][22][23]

-

Corrosivity and Reactivity: They are corrosive and react violently with water, releasing hydrochloric acid.[22][24] Therefore, they must be handled in a well-ventilated fume hood, and all glassware must be scrupulously dried.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[22][24]

-

Storage: this compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols and bases.[22][23]

-

Toxicity: Acyl chlorides are toxic and can cause severe burns upon contact with skin and eyes, and are corrosive to the respiratory tract if inhaled.[21][22][25]

Conclusion

While the "discovery" of this compound may not be a singular event, the development of its synthesis from 2,3-dimethylbutanoic acid represents a logical and powerful extension of fundamental organic chemistry principles. Its utility as a reactive intermediate for introducing the sterically demanding 2,3-dimethylbutanoyl group makes it a valuable tool for synthetic chemists in academia and industry. A thorough understanding of its synthesis, reaction mechanisms, and safe handling is paramount for its effective and responsible use in the laboratory.

References

- 1. Butanoyl chloride, 2,3-dimethyl- | 51760-90-8 [chemicalbook.com]

- 2. This compound | C6H11ClO | CID 12547644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chegg.com [chegg.com]

- 5. Answered: Prepare 2,3-dimethylbutanoic acid via the Malonic Ester Synthesis route | bartleby [bartleby.com]

- 6. benchchem.com [benchchem.com]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 12. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 13. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 14. benchchem.com [benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]

- 20. Khan Academy [khanacademy.org]

- 21. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 22. nbinno.com [nbinno.com]

- 23. fiveable.me [fiveable.me]

- 24. fishersci.com [fishersci.com]

- 25. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

2,3-Dimethylbutanoyl chloride literature review

An In-depth Technical Guide to 2,3-Dimethylbutanoyl Chloride for Researchers and Drug Development Professionals

Introduction

This compound, a key acyl chloride, is a valuable reagent in organic synthesis. Its IUPAC name is this compound, and its CAS registry number is 51760-90-8.[1] This compound is a derivative of 2,3-dimethylbutanoic acid and is characterized by a reactive acyl chloride functional group. This functional group makes it a potent acylating agent and a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[][3][4] The branched alkyl structure of this compound can impart specific steric and electronic properties to target molecules, influencing their biological activity and physicochemical characteristics. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and handling of this compound for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C6H11ClO | [1][] |

| Molecular Weight | 134.60 g/mol | [1] |

| CAS Number | 51760-90-8 | [1] |

| Boiling Point | 129.8 °C at 760 mmHg (predicted) | [] |

| Density | 0.9795 g/cm³ (predicted) | [4] |

| Appearance | Colorless to pale yellow liquid (typical for acyl chlorides) | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ether); reacts with protic solvents (e.g., water, alcohols) | [5] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the reaction of 2,3-dimethylbutanoic acid with a chlorinating agent. Thionyl chloride (SOCl2) is a widely used reagent for this transformation due to its efficiency and the formation of gaseous byproducts (SO2 and HCl), which simplifies purification.[6][7][8]

The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. The carboxylic acid attacks the sulfur atom of thionyl chloride, which is followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride.[6][7]

Synthetic Workflow Diagram

Caption: Synthesis of this compound from 2,3-Dimethylbutanoic Acid.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common methods for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[8][9]

Materials:

-

2,3-Dimethylbutanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene, optional)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

-

Charging the Flask: To the flask, add 2,3-dimethylbutanoic acid (1.0 equivalent). If using a solvent, add it at this stage.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5-2.0 equivalents) to the stirred carboxylic acid at room temperature. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be monitored by observing the disappearance of the carboxylic acid starting material by thin-layer chromatography (after quenching a small aliquot with methanol to form the methyl ester).[10]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Purification:

-

Remove any excess thionyl chloride by distillation at atmospheric pressure (boiling point of SOCl₂ is 76 °C).

-

Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

-

Chemical Reactivity and Applications

The high reactivity of this compound stems from the electron-withdrawing nature of the chlorine and oxygen atoms, which makes the carbonyl carbon highly electrophilic. The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.

Key Reactions of this compound

Caption: Key Nucleophilic Acyl Substitution Reactions.

-

Hydrolysis: Reacts readily with water to hydrolyze back to 2,3-dimethylbutanoic acid and hydrochloric acid. This reactivity necessitates handling the compound under anhydrous conditions.[11]

-

Alcoholysis: Reacts with alcohols in the presence of a base (like pyridine or triethylamine) to form esters. This is a fundamental transformation in the synthesis of various compounds.

-

Aminolysis: Reacts with primary and secondary amines to yield amides. This reaction is crucial in the synthesis of many pharmaceutical compounds, including the formation of peptide bonds.[12]

Applications in Drug Development and Synthesis

This compound serves as an important intermediate in the synthesis of various target molecules.[][3] For instance, it is used in the synthesis of alkylthioalkylmalonic esters, which have shown antimicrobial properties.[3][4] The incorporation of the 2,3-dimethylbutanoyl moiety can influence the lipophilicity, metabolic stability, and binding affinity of a drug candidate.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from similar compounds.[13][14][15][16]

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two methyl groups attached to the chiral centers, a signal for the methine protons, and signals for the other methyl groups. The chemical shifts and coupling patterns will be complex due to the stereochemistry. |

| ¹³C NMR | A signal for the carbonyl carbon (typically in the range of 170-180 ppm), signals for the methine carbons, and signals for the methyl carbons.[17] |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the acyl chloride, typically around 1800 cm⁻¹. C-H stretching and bending vibrations will also be present.[13][18] |